Lipophilicity Differentiation: Higher Computed XLogP3 vs. Non-Fluorinated Analog 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide
Compared to its non-fluorinated structural analog 4-methyl-N-(4-methylbenzyl)benzenesulfonamide (C₁₅H₁₇NO₂S, MW 275.37 g/mol), which carries a methyl group at the 4-position of the sulfonylphenyl ring instead of fluorines, the target compound's dual fluorine substitution results in a higher computed lipophilicity (XLogP3 = 2.9) versus an estimated XLogP contribution increase of approximately 0.5–0.7 log units attributable to the 3,4-difluoro motif [1]. This lipophilicity gain is consistent with the well-established effect of aromatic fluorine substitution on logP [2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 (computed by XLogP3 3.0, PubChem release 2025.09.15) [1] |
| Comparator Or Baseline | 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide: predicted XLogP3 ≈ 2.2–2.4 (estimated based on removal of two F atoms); exact computed value not available in PubChem |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.5 to +0.7 log units |
| Conditions | In silico prediction using XLogP3 algorithm; PubChem computed properties |
Why This Matters
Higher lipophilicity translates to improved passive membrane permeability, making this compound a more suitable starting point for programs targeting intracellular enzymes or CNS-penetrant candidates compared to non-fluorinated analogs.
- [1] PubChem. (2025). Compound Summary for CID 6467917. XLogP3 = 2.9, TPSA = 54.6 Ų. National Center for Biotechnology Information. View Source
- [2] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. View Source
